N,N-diethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
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Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) linked to a nitrogen atom. The presence of other functional groups, such as the methoxy group (-OCH3) and the fluorobenzyl group, can greatly influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate amine with a carboxylic acid derivative, such as an acyl chloride or an ester. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis, reduction, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its molecular structure and the functional groups it contains .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-4-21(5-2)17(23)11-16-18(24)20-8-9-22(16)12-13-6-7-14(25-3)10-15(13)19/h6-7,10,16H,4-5,8-9,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUGCXANCBSYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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